molecular formula C14H17NO5 B7959612 Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate

Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B7959612
M. Wt: 279.29 g/mol
InChI Key: YOCMBCLEWXFXDO-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate is a chemical compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . This compound is known for its unique structure, which includes a benzoate group substituted with methoxy groups and a pyrrolidinone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate involves several steps. One common synthetic route includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with pyrrolidinone under specific reaction conditions. The nitro group is then reduced to an amine, followed by esterification to form the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparison with Similar Compounds

Methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-YL)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-11-7-9(14(17)20-3)10(8-12(11)19-2)15-6-4-5-13(15)16/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCMBCLEWXFXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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